

# Comparative NMR Analysis: 3-Nitro-5-(trifluoromethyl)aniline and Its Isomers

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## Compound of Interest

Compound Name: 3-Nitro-5-(trifluoromethyl)aniline

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A detailed examination of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-Nitro-5-(trifluoromethyl)aniline** is presented, alongside a comparative analysis with its structural isomers, 4-Nitro-3-(trifluoromethyl)aniline and 2-Nitro-4-(trifluoromethyl)aniline. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic characteristics of these compounds, supported by experimental and predicted data.

This report delves into the nuclear magnetic resonance (NMR) spectroscopic signatures of **3-Nitro-5-(trifluoromethyl)aniline** and its key isomers. By examining the chemical shifts and coupling constants in both proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra, this guide offers a clear differentiation between these structurally similar molecules. Such distinctions are crucial for unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and materials science.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Comparison

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3-Nitro-5-(trifluoromethyl)aniline** and its isomers. The data for the target molecule is a combination of experimental  $^1\text{H}$  NMR data and predicted  $^{13}\text{C}$  NMR data. The data for the isomers is based on experimental findings from various sources.

Table 1:  $^1\text{H}$  NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) / ppm, Multiplicity, (Coupling Constant J / Hz), Assignment
3-Nitro-5-(trifluoromethyl)aniline	CDCl <sub>3</sub>	7.86 (s, 1H, H-4), 7.61 (s, 1H, H-2), 7.49 (s, 1H, H-6), 4.15 (br s, 2H, -NH <sub>2</sub> )
4-Nitro-3-(trifluoromethyl)aniline	DMSO-d <sub>6</sub>	8.59 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, -NH <sub>2</sub> ), 7.32 (d, J = 9.3 Hz, 1H)[1]
2-Nitro-4-(trifluoromethyl)aniline	CDCl <sub>3</sub>	8.42 (s, 1H), 7.56 (d, 1H), 6.93 (d, 1H), 6.43 (br s, 2H, -NH <sub>2</sub> ) [2]

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) / ppm, (Coupling Constant J / Hz)
3-Nitro-5-(trifluoromethyl)aniline (Predicted)	N/A	149.5 (C-NO <sub>2</sub> ), 148.7 (C-NH <sub>2</sub> ), 132.4 (q, JC-F = 34 Hz, C-CF <sub>3</sub> ), 123.0 (q, JC-F = 273 Hz, CF <sub>3</sub> ), 116.3 (CH), 114.5 (CH), 110.2 (CH)
4-Nitro-3-(trifluoromethyl)aniline	DMSO-d <sub>6</sub>	151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, JC-F = 5.9 Hz), 122.2 (q, JC-F = 273 Hz, CF <sub>3</sub> ), 119.5 (CH), 115.2 (CH)[1]
N-methyl-4-nitro-N-(trifluoromethyl)aniline	CDCl <sub>3</sub>	149.08, 144.83, 125.94, 123.44 (q, J = 257.7 Hz), 121.95 (q, J = 2.7 Hz), 36.26 (q, J = 2.3 Hz)[3]

## Experimental Protocols

The experimental conditions for the NMR analyses are crucial for the reproducibility of the results.

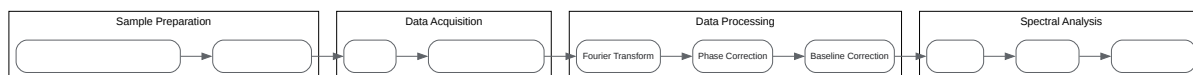
For 4-Nitro-3-(trifluoromethyl)aniline:[1]

- <sup>1</sup>H NMR: The spectrum was recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent.
- <sup>13</sup>C NMR: The spectrum was recorded on a 100 MHz spectrometer using DMSO-d6 as the solvent.

For 2-Nitro-4-(trifluoromethyl)aniline:[2]

- <sup>1</sup>H NMR: The spectrum was recorded in CDCl<sub>3</sub>.

A general NMR analysis workflow is outlined below.



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A general workflow for NMR analysis.

## Structural Assignment and Rationale

The substitution pattern on the aniline ring significantly influences the chemical shifts of the aromatic protons and carbons.

Structure of **3-Nitro-5-(trifluoromethyl)aniline**.

In **3-Nitro-5-(trifluoromethyl)aniline**, the protons at positions 2, 4, and 6 are in distinct chemical environments. The electron-withdrawing nature of both the nitro (-NO<sub>2</sub>) and

trifluoromethyl (-CF<sub>3</sub>) groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). The two protons ortho to the amino group (H-2 and H-6) and the proton para to the amino group (H-4) exhibit singlet multiplicity due to the absence of adjacent protons.

For the isomers, the relative positions of the substituents lead to different splitting patterns and chemical shifts. In 4-Nitro-3-(trifluoromethyl)aniline, the aromatic protons show doublet and doublet of doublets, characteristic of ortho and meta coupling. In 2-Nitro-4-(trifluoromethyl)aniline, the protons also exhibit distinct splitting patterns due to their positions relative to the different functional groups.

The <sup>13</sup>C NMR spectra are also highly informative. The carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups, leading to a unique fingerprint for each isomer.

In conclusion, NMR spectroscopy provides a powerful tool for the structural elucidation and differentiation of **3-Nitro-5-(trifluoromethyl)aniline** and its isomers. The distinct chemical shifts and coupling patterns observed in both <sup>1</sup>H and <sup>13</sup>C NMR spectra allow for the unambiguous assignment of each structure.

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## References

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